molecular formula C8H10N2O3S B3095613 Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate CAS No. 126781-71-3

Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate

Cat. No.: B3095613
CAS No.: 126781-71-3
M. Wt: 214.24 g/mol
InChI Key: VMEOHTIMQFJSTA-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate typically involves the reaction of thiazole derivatives with acetamide and methyl acetate. One common method involves the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamido-1,3-thiazole, which is then reacted with methyl bromoacetate to yield the final product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antiviral agent.

    Industry: It is used in the production of dyes, fungicides, and biocides

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate
  • Ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate
  • Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate

Uniqueness

Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate is unique due to its specific acetamido group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-5(11)9-8-10-6(4-14-8)3-7(12)13-2/h4H,3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEOHTIMQFJSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl-4-chloroacetoacetate (11.54ml), N-acetylthiourea (11.8g) and 4A molecular sieves (10g) were stirred in dry, distilled dimethylformamide (DMF) (50ml) at 50° C., for 23h. After this time the reaction appeared complete by t.1.c. The mixture was cooled and filtered through a dicalite pad. The residue was washed with DMF and tetrahydrofuran and the resultant filtrates diluted with water. This solution was washed five times with ethyl acetate; the organic washes were combined, dried, filtered and evaporated to give a yellow oil. This was triturated under water whereupon a white precipitate formed. This was cooled to complete and the resultant solid filtered off, washed with cold water and dried to give the desired product (14.63g) as a white crystalline solid, m.p. 122°-123° C. (from ethyl acetate-hexane); υ max (nujol) 3175 (w), 1740, 1655, 1560 and 1543cm-1 ; δ[(CD3)2SO, 60MHz]2.1 (3H, s). 3.6 (3H. s). 3.7 (2 H. s). and 6.9 (1H. s). (Found: C, 44.9; H, 4.7; N, 13.4; S, 15.3. C8H10N2O3S requires: C, 44.9; H, 4.7; N, 13.1; S, 15.0%). The mother liquors were concentrated to low volume and cooled to yield a second crop of the desired material (2.54g) which was slightly less pure by NMR.
Quantity
11.54 mL
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reactant
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11.8 g
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reactant
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[Compound]
Name
4A
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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( 10g )
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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